molecular formula C18H13BrN2O B1384348 3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol CAS No. 1192823-92-9

3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol

Cat. No.: B1384348
CAS No.: 1192823-92-9
M. Wt: 353.2 g/mol
InChI Key: PSGLDUCHEIENPZ-UHFFFAOYSA-N
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Description

3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol is a chemical compound with the molecular formula C18H13BrN2O It is known for its unique structure, which includes a bromine atom, a phenyldiazenyl group, and a biphenyl-4-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include the modulation of enzyme activity and the alteration of cellular signaling processes. The specific molecular targets and pathways depend on the context of its application, such as its use in biological or chemical systems .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4’-hydroxybiphenyl: Similar structure but lacks the phenyldiazenyl group.

    3-Bromo-4-hydroxybiphenyl: Similar structure but lacks the phenyldiazenyl group.

    5-(Phenyldiazenyl)-2-hydroxybiphenyl: Similar structure but lacks the bromine atom

Uniqueness

3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol is unique due to the presence of both the bromine atom and the phenyldiazenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-bromo-4-phenyl-6-phenyldiazenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O/c19-16-11-14(13-7-3-1-4-8-13)12-17(18(16)22)21-20-15-9-5-2-6-10-15/h1-12,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGLDUCHEIENPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)O)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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